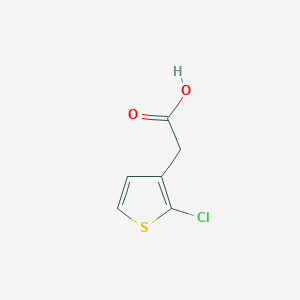

3-Thiopheneacetic acid, 2-chloro-

Übersicht

Beschreibung

3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . It has attracted attention as a precursor to functionalized derivatives of polythiophene .

Molecular Structure Analysis

The molecular formula of 3-Thiopheneacetic acid is C6H6O2S . The IUPAC name is 2-thiophen-3-ylacetic acid . The InChI is InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) . The molecular weight is 142.18 g/mol .Chemical Reactions Analysis

3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .Physical And Chemical Properties Analysis

3-Thiopheneacetic acid is a colorless or white solid . It has a density of 1.336 g/cm3 . The melting point is 79-80 °C .Wissenschaftliche Forschungsanwendungen

Drug Design

Thiophene-based compounds, including 2-(2-chlorothiophen-3-yl)acetic Acid, have widespread use in modern drug design . Their unique structure and properties make them suitable for the development of new molecules with novel modes of action to treat various diseases .

Biodiagnostics

These compounds are also used in biodiagnostics . Their interaction with various biological molecules can be used to detect and diagnose a range of health conditions .

Electronic and Optoelectronic Devices

2-(2-chlorothiophen-3-yl)acetic Acid and similar compounds are used in the manufacture of electronic and optoelectronic devices . Their unique electronic properties make them ideal for use in these applications .

Conductive Polymers

Thiophene-based compounds are used in the production of conductive polymers . These polymers have a wide range of applications, including in the electronics industry .

Antimicrobial and Antiproliferative Agents

Some derivatives of 2-(2-chlorothiophen-3-yl)acetic Acid have shown promising antimicrobial and antiproliferative activities . This makes them potential candidates for the development of new antimicrobial and anticancer drugs .

Thermochemical Studies

The relative stabilities of 2- and 3-thiopheneacetic acid methyl esters, which include 2-(2-chlorothiophen-3-yl)acetic Acid, have been studied using experimental and computational thermochemical methods . These studies provide valuable information about the thermochemical properties of these compounds .

Synthesis of Polyelectrolytes

Poly(3-thiophene acetic acid) (PTAA) and its polyelectrolytes, which can be synthesized from 2-(2-chlorothiophen-3-yl)acetic Acid, have been studied for their unique combination of hydrophobic backbone and hydrophilic ionic side groups . These polymers exhibited fluorescence emissions at about 565 nm characterized for the π-conjugated polythiophene .

Sensor Development

Conjugated polyelectrolytes (CPEs), which can be synthesized from 2-(2-chlorothiophen-3-yl)acetic Acid, can be used as water-soluble sensing agents to detect DNA, protein, small bioanalytes, metal ions, and surfactants . The working principles of these sensors are based on the changes of UV-Vis and photoluminescence spectra caused by conformational transformations of CPE macromolecules due to their complexation with oppositely charged groups .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-chlorothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQRDDFVUOXNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444298 | |

| Record name | 3-Thiopheneacetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiopheneacetic acid, 2-chloro- | |

CAS RN |

188718-23-2 | |

| Record name | 3-Thiopheneacetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)